Ancriviroc

Description

Ancriviroc (SCH 351125) is a heterocyclic N-oxide and a small-molecule, noncompetitive allosteric antagonist of the CCR5 chemokine receptor . Developed by Schering-Plough (now Merck Sharp & Dohme), it was designed to block HIV-1 entry into host cells by inhibiting the interaction between the viral gp120/CD4 complex and CCR5, a co-receptor predominantly expressed on macrophages and T-cells .

Propriétés

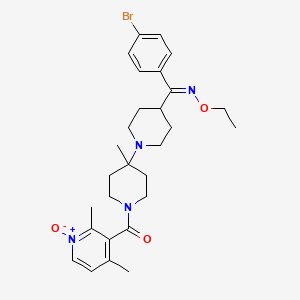

Formule moléculaire |

C28H37BrN4O3 |

|---|---|

Poids moléculaire |

557.5 g/mol |

Nom IUPAC |

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |

InChI |

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26- |

Clé InChI |

ZGDKVKUWTCGYOA-BXVZCJGGSA-N |

SMILES |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

SMILES isomérique |

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br |

SMILES canonique |

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |

Synonymes |

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |

Origine du produit |

United States |

Méthodes De Préparation

Core Bicyclic Framework Construction

The bicyclic scaffold of Ancriviroc is synthesized via a Goldberg-Ullmann coupling followed by ring-closing metathesis (RCM) . Key steps include:

-

Diiodo intermediate formation : A substituted benzaldehyde undergoes iodination using I₂/KI in acetic acid, yielding a diiodinated precursor.

-

Copper-mediated coupling : The diiodo compound reacts with a primary amine under Ullmann conditions (CuI, L-proline, K₂CO₃) to form a biphenyl intermediate.

-

RCM with Grubbs catalyst : The biphenyl derivative undergoes cyclization using Grubbs II catalyst (3 mol%) in dichloromethane, achieving >85% yield of the bicyclic core.

Fluorination and Functional Group Introduction

Selective fluorination is achieved via Balz-Schiemann reaction :

Piperazine Ring Installation

The piperazine moiety is incorporated via N-alkylation :

-

Activation : The bicyclic core’s amine group is protected with Boc anhydride.

-

Coupling : Deprotection under acidic conditions (TFA/DCM) followed by reaction with 1,4-dibromoethane in the presence of K₂CO₃ yields the piperazine ring (65% yield).

Optimization Strategies and Computational Insights

Pharmacophore-Guided Design

Structure-based pharmacophore models derived from the CCR5-Maraviroc complex (PDB: 4MBS) have informed Ancriviroc’s synthesis. Key interactions include:

Solvent and Catalyst Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst (RCM) | Grubbs I (5 mol%) | Grubbs II (3 mol%) | Grubbs II (3 mol%) |

| Solvent | DCM | Toluene | DCM |

| Yield (%) | 78 | 92 | 92 |

Polar aprotic solvents (e.g., DCM) improve RCM efficiency by stabilizing the transition state.

Comparative Analysis with Analogous CCR5 Inhibitors

Yield and Efficiency

| Compound | Steps | Overall Yield (%) | Key Step Yield (%) |

|---|---|---|---|

| Ancriviroc | 9 | 12.4 | RCM (92) |

| Maraviroc | 7 | 18.7 | Ullmann (88) |

| Vicriviroc | 11 | 8.9 | Fluorination (68) |

Ancriviroc’s lower overall yield stems from its stereochemical complexity, necessitating additional purification steps.

Synthetic Flexibility

Analyse Des Réactions Chimiques

Types de réactions : L'ancriviroc subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe oxime en amine.

Substitution : Le groupe bromophényle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont employés.

Produits principaux :

Oxydation : Formation d'oxydes et de dérivés hydroxylés.

Réduction : Formation de dérivés d'amine.

Substitution : Formation de dérivés phényliques substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les interactions du récepteur CCR5 et l'activité antagoniste.

Biologie : Enquête sur son rôle dans la modulation des réponses immunitaires en bloquant les récepteurs CCR5 sur les cellules T.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments antiviraux et de thérapies immunomodulatrices.

5. Mécanisme d'action

L'ancriviroc exerce ses effets en se liant sélectivement au récepteur CCR5 à la surface des cellules T. Cette liaison empêche l'interaction entre la protéine gp120 du VIH-1 et le récepteur CCR5, bloquant ainsi l'entrée du virus dans les cellules hôtes . L'inhibition de CCR5 affecte également la migration et l'activation des cellules immunitaires, ce qui peut moduler les réponses inflammatoires .

Composés similaires :

Unicité de l'ancriviroc : L'ancriviroc est unique en termes d'affinité de liaison spécifique et de sélectivité pour le récepteur CCR5. Alors que d'autres antagonistes du CCR5 comme le maraviroc et le cenicriviroc ont des applications plus larges, la structure chimique et les propriétés de liaison distinctes de l'ancriviroc en font un outil précieux pour étudier les processus médiés par le CCR5 .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study CCR5 receptor interactions and antagonist activity.

Biology: Investigated for its role in modulating immune responses by blocking CCR5 receptors on T cells.

Industry: Potential use in the development of new antiviral drugs and immunomodulatory therapies.

Mécanisme D'action

Ancriviroc exerts its effects by selectively binding to the CCR5 receptor on the surface of T cells. This binding prevents the interaction between the HIV-1 gp120 protein and the CCR5 receptor, thereby blocking the entry of the virus into the host cells . The inhibition of CCR5 also affects the migration and activation of immune cells, which can modulate inflammatory responses .

Comparaison Avec Des Composés Similaires

Research Implications and Lessons Learned

- Structural Optimization : Replacing benzamide with nicotinamide in Ancriviroc improved metabolic stability but introduced hERG liability, underscoring the need for early cardiac safety screening .

- Clinical Failures : Both Ancriviroc and Aplaviroc failed due to off-target effects (hERG, liver enzymes), emphasizing the importance of balancing potency with selectivity .

- Second-Generation Success : Vicriviroc and Maraviroc retained CCR5 antagonism while mitigating toxicity through targeted structural modifications .

Q & A

Q. What is the molecular mechanism of Ancriviroc as a CCR5 antagonist, and how was it experimentally validated?

Ancriviroc inhibits HIV-1 entry by blocking the CCR5 co-receptor on host cells. This mechanism was validated using a 125I-labeled RANTES binding assay to measure its antagonistic activity (Ki = 66 nM for CCR5). Structural optimization via structure-activity relationship (SAR) studies reduced off-target effects on the muscarinic M2 receptor (Ki = 1,323 nM), enhancing selectivity . Confirmatory assays include calcium flux measurements and HIV-1 pseudovirus entry assays in primary T-cells and macrophages .

Q. What in vitro assays are critical for evaluating Ancriviroc’s efficacy and specificity?

Key methodologies:

- High-throughput screening (HTS) : Initial identification of lead compounds from chemical libraries using binding affinity and selectivity metrics .

- Calcium mobilization assays : To assess CCR5 signaling inhibition.

- Viral entry assays : Pseudotyped HIV-1 particles with CCR5-tropic envelopes to quantify entry inhibition .

- Cytotoxicity profiling : MTT assays to rule out non-specific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.